N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine
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Overview
Description
N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a chlorophenyl group and two phenyl groups, making it a highly aromatic molecule. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine typically involves the condensation of 2-chlorobenzaldehyde with 5,6-diphenyl-1,2,4-triazin-3-amine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher throughput. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. These reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents. Nucleophilic substitution reactions can be carried out using nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce amines or alcohols, and substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine: This compound is unique due to its specific substitution pattern and the presence of both chlorophenyl and diphenyl groups.
Other Triazine Derivatives: Compounds such as melamine, cyanuric acid, and atrazine share the triazine core but differ in their substituents and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of aromatic groups and the triazine ring This structure imparts specific chemical and biological properties that distinguish it from other triazine derivatives
Properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c23-19-14-8-7-13-18(19)15-24-27-22-25-20(16-9-3-1-4-10-16)21(26-28-22)17-11-5-2-6-12-17/h1-15H,(H,25,27,28)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJTTXKZKUHDPZ-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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